
Nnal-N-oxide, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nnal-N-oxide, ®-, typically involves the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the selective formation of the N-oxide.
Industrial Production Methods
the principles of oxidation reactions and the use of oxidizing agents in a controlled environment would be applicable for its production .
Analyse Chemischer Reaktionen
Types of Reactions
Nnal-N-oxide, ®-, undergoes several types of chemical reactions, including:
Oxidation: Conversion of NNAL to Nnal-N-oxide.
Reduction: Nnal-N-oxide can be reduced back to NNAL under specific conditions.
Substitution: Potential substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to revert Nnal-N-oxide back to NNAL.
Major Products
The major products formed from these reactions include NNAL and its various metabolites, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nnal-N-oxide, ®-, has several applications in scientific research:
Wirkmechanismus
Nnal-N-oxide, ®-, exerts its effects through its involvement in the metabolic pathways of NNK. It is formed as a detoxification product of NNAL and is less tumorigenic compared to its parent compound . The primary molecular targets include enzymes involved in the oxidation and reduction processes, such as cytochrome P450 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.
NNA: Nitrosamino aldehyde.
NNN: N’-nitrosonornicotine.
Uniqueness
Nnal-N-oxide, ®-, is unique due to its specific role as a detoxification product in the metabolic pathway of NNK. Unlike NNAL and NNK, which are more tumorigenic, Nnal-N-oxide, ®-, is considered less harmful and is primarily studied for its role in reducing the carcinogenic potential of tobacco-specific nitrosamines .
Eigenschaften
CAS-Nummer |
762268-58-6 |
|---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
DKBKTKUNVONEGX-SNVBAGLBSA-N |
Isomerische SMILES |
CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |
Kanonische SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



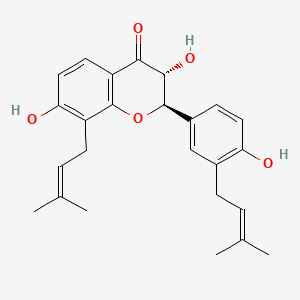

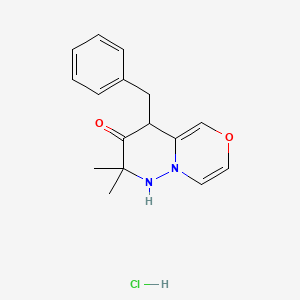
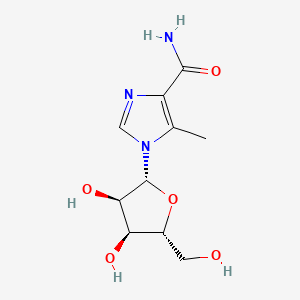

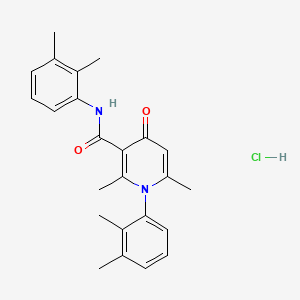
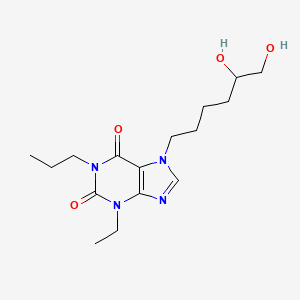
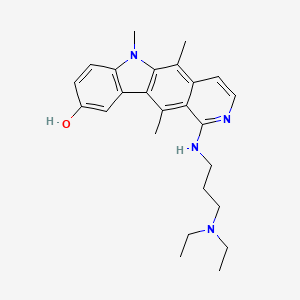
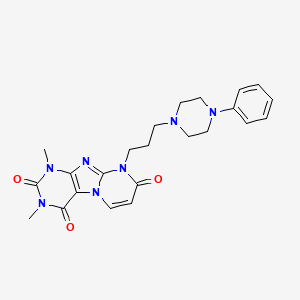
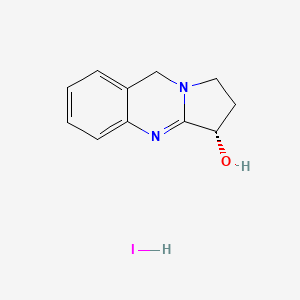
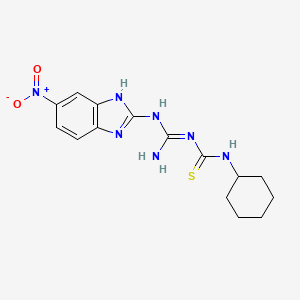
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)

